What is the binding affinity of Hql-79 to H-PGDS
What is the binding affinity of Hql-79 to H-PGDS
An In-depth Technical Guide on the Binding Affinity of HQL-79 to Hematopoietic Prostaglandin D Synthase (H-PGDS)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the binding affinity and inhibitory mechanism of HQL-79, a selective inhibitor of human hematopoietic prostaglandin D synthase (H-PGDS). The information is compiled from foundational studies, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Binding and Inhibition Data
HQL-79 is a potent and selective inhibitor of H-PGDS. Its binding affinity and inhibitory capacity have been characterized through various in vitro and cellular assays. The key quantitative metrics are summarized below.
| Parameter | Value (μM) | Condition/Assay Type | Notes |
| Kd | 0.8 | Surface Plasmon Resonance | Binding affinity was determined in the presence of co-factors Glutathione (GSH) and Mg2+. The affinity is 12-fold higher than in their absence. |
| IC50 | 6 | Recombinant Human H-PGDS Enzyme Assay | Half-maximal inhibitory concentration against the isolated enzyme. |
| IC50 | ~100 | Cellular Assays | Determined in H-PGDS-expressing human megakaryocytes and rat mastocytoma cells. |
| Ki | 5 | Enzyme Kinetics | Inhibition constant, indicating competitive inhibition with respect to the substrate Prostaglandin H2 (PGH2). |
| Ki | 3 | Enzyme Kinetics | Inhibition constant, indicating non-competitive inhibition with respect to the co-factor Glutathione (GSH). |
Mechanism of Action and Signaling Pathway
H-PGDS is a key enzyme in the pro-inflammatory prostaglandin pathway. It catalyzes the isomerization of Prostaglandin H2 (PGH2), produced from arachidonic acid by cyclooxygenase (COX) enzymes, into Prostaglandin D2 (PGD2). PGD2 is a critical mediator in allergic and inflammatory responses. HQL-79 exerts its anti-inflammatory effects by directly inhibiting this conversion.
Kinetic studies have revealed that HQL-79 acts as a competitive inhibitor against the substrate PGH2 and a non-competitive inhibitor with respect to the cofactor GSH. This dual mechanism underscores its specificity and potency. The crystal structure of the H-PGDS-GSH-Mg2+-HQL-79 quaternary complex shows HQL-79 residing within the catalytic cleft, stabilized by interactions with Trp104 and, via water molecules, with GSH and Arg14.
Experimental Protocols
The binding affinity and inhibitory constants of HQL-79 were determined using a combination of enzymatic assays, surface plasmon resonance, and cellular assays.
Enzyme Inhibition Assay (for IC50 and Ki Determination)
This protocol outlines the general steps for determining the inhibitory effect of HQL-79 on recombinant H-PGDS.
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Enzyme Preparation : Recombinant human H-PGDS is expressed and purified.
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Reaction Mixture : A reaction buffer is prepared containing a specific concentration of H-PGDS, the cofactor GSH, and varying concentrations of the inhibitor, HQL-79.
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Initiation : The enzymatic reaction is initiated by adding the substrate, PGH2.
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Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature.
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Termination : The reaction is stopped, typically by chemical quenching.
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Quantification : The product, PGD2, is quantified using a suitable method such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Data Analysis : The concentration of PGD2 produced is plotted against the concentration of HQL-79 to determine the IC50 value. For Ki determination, the experiment is repeated with varying concentrations of both the substrate (PGH2) and the inhibitor, followed by Lineweaver-Burk or Dixon plot analysis.
Cellular Prostanoid Production Assay (for Cellular IC50)
This protocol describes the methodology for assessing HQL-79's efficacy in a cellular context.
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Cell Culture : H-PGDS-expressing cells, such as human megakaryocytic MEG-01S cells or rat mastocytoma RBL-2H3 cells, are cultured to an appropriate density.
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Inhibitor Pre-incubation : Cells are treated with a range of HQL-79 concentrations for a specified duration.
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Cellular Stimulation : Prostanoid production is induced by stimulating the cells with an agent like the calcium ionophore A23187 or via antigen-mediated IgE cross-linking.
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Sample Collection : After a 15-minute incubation period, the culture medium containing the secreted prostanoids is collected.
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Extraction and Analysis : Prostanoids (PGD2, PGE2, PGF2α) are extracted from the medium. Quantification is performed using EIA or by separating radiolabeled metabolites via Thin-Layer Chromatography (TLC) followed by autoradiography.
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IC50 Calculation : The amount of PGD2 is measured and plotted against the HQL-79 concentration to calculate the cellular IC50 value.
Surface Plasmon Resonance (SPR) Analysis (for Kd Determination)
SPR is utilized to measure the direct binding kinetics and affinity between HQL-79 and H-PGDS.
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Chip Preparation : Purified H-PGDS is immobilized onto the surface of a sensor chip.
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Analyte Injection : Solutions containing various concentrations of HQL-79 (the analyte) are flowed over the chip surface. The experiments are conducted both in the presence and absence of GSH and Mg2+ to assess their influence on binding.
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Binding Measurement : The interaction between HQL-79 and the immobilized H-PGDS is monitored in real-time by detecting changes in the refractive index at the sensor surface, generating a sensorgram.
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Kinetic Analysis : The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model.
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Kd Calculation : The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon, providing a direct measure of binding affinity.
